Cas no 2566527-30-6 (cis-1-Oxaspiro[3.5]nonan-7-ol)
![cis-1-Oxaspiro[3.5]nonan-7-ol structure](https://ja.kuujia.com/scimg/cas/2566527-30-6x500.png)
cis-1-Oxaspiro[3.5]nonan-7-ol 化学的及び物理的性質
名前と識別子
-
- (4s,7s)-1-oxaspiro[3.5]nonan-7-ol
- SB22479
- SY322345
- Rel-(4s,7s)-1-oxaspiro[3.5]nonan-7-ol
- D96732
- 2566527-30-6
- 2306255-04-7
- CS-0057098
- 1823584-01-5
- 1-oxaspiro[3.5]nonan-7-ol
- 1-Oxaspiro[3.5]nonan-7-ol, cis- (9CI)
- CS-0057097
- PS-17197
- 1-Oxaspiro[3.5]nonan-7-ol,cis-(9ci)
- MFCD18810774
- SB22478
- 176598-06-4
- cis-1-Oxaspiro[3.5]nonan-7-ol
-
- インチ: 1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2/t7-,8+
- InChIKey: XMOBSKGLTXGRTN-OCAPTIKFSA-N
- SMILES: O1[C@@]2(CC[C@H](O)CC2)CC1
計算された属性
- 精确分子量: 142.099379685g/mol
- 同位素质量: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 0.7
cis-1-Oxaspiro[3.5]nonan-7-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM1019974-100mg |
cis-1-Oxaspiro[3.5]nonan-7-ol |
2566527-30-6 | 98% | 100mg |
$981 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127738-250mg |
cis-1-Oxaspiro[3.5]nonan-7-ol |
2566527-30-6 | 98% | 250mg |
¥14344 | 2023-04-15 | |
Chemenu | CM1019974-250mg |
cis-1-Oxaspiro[3.5]nonan-7-ol |
2566527-30-6 | 98% | 250mg |
$1471 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127738-100mg |
cis-1-Oxaspiro[3.5]nonan-7-ol |
2566527-30-6 | 98% | 100mg |
¥7651 | 2023-04-15 |
cis-1-Oxaspiro[3.5]nonan-7-ol 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
cis-1-Oxaspiro[3.5]nonan-7-olに関する追加情報
Recent Advances in the Study of cis-1-Oxaspiro[3.5]nonan-7-ol (CAS: 2566527-30-6) and Its Applications in Chemical Biology and Medicine
The compound cis-1-Oxaspiro[3.5]nonan-7-ol (CAS: 2566527-30-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a pharmacophore in drug development.
Recent studies have highlighted the synthetic challenges and innovative approaches to constructing the spirocyclic framework of cis-1-Oxaspiro[3.5]nonan-7-ol. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel catalytic asymmetric synthesis method, achieving high enantioselectivity (up to 98% ee) using a chiral palladium complex. This breakthrough addresses previous limitations in obtaining optically pure forms of the compound, which is crucial for biological studies.
In terms of biological activity, preliminary screening results published in Bioorganic & Medicinal Chemistry Letters indicate that derivatives of cis-1-Oxaspiro[3.5]nonan-7-ol show promising activity against several protein targets, including G protein-coupled receptors (GPCRs) and kinases. Molecular docking studies suggest that the spirocyclic structure provides optimal three-dimensional orientation for binding to these targets, while maintaining favorable physicochemical properties for drug development.
One particularly exciting application emerges from recent research in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that certain cis-1-Oxaspiro[3.5]nonan-7-ol derivatives exhibit neuroprotective effects in cellular models of Parkinson's disease, potentially through modulation of mitochondrial function. These findings open new avenues for developing small molecule therapeutics targeting mitochondrial dysfunction in neurodegenerative disorders.
From a medicinal chemistry perspective, the compound's scaffold offers multiple sites for structural modification, allowing for fine-tuning of pharmacological properties. Recent structure-activity relationship (SAR) studies have identified key positions on the molecule that influence potency, selectivity, and metabolic stability. This knowledge is currently being applied in several drug discovery programs targeting inflammatory and oncological indications.
Looking forward, the unique properties of cis-1-Oxaspiro[3.5]nonan-7-ol position it as a valuable building block in fragment-based drug discovery and as a potential privileged structure in medicinal chemistry. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design and as a component of targeted drug delivery systems. The compound's future applications appear promising, with several patent applications filed in the past year covering novel derivatives and therapeutic uses.
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